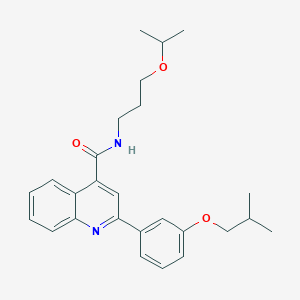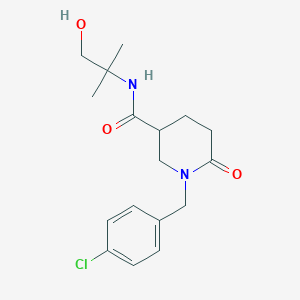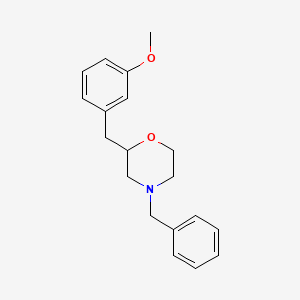
2-(3-isobutoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-isobutoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide, also known as IQ-1S, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying the immune system and cancer biology.
Wirkmechanismus
2-(3-isobutoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide binds to the intracellular protein Disheveled PDZ domain-binding protein (Dvl), which is a key component of the Wnt/β-catenin signaling pathway. By binding to Dvl, this compound prevents the activation of the downstream signaling pathway, leading to the inhibition of β-catenin-mediated transcriptional activity.
Biochemical and Physiological Effects
In addition to its effects on the Wnt/β-catenin signaling pathway, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme monoacylglycerol lipase (MAGL), which is involved in the metabolism of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which have been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-isobutoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide in lab experiments is its selectivity for the Wnt/β-catenin signaling pathway. This selectivity allows researchers to specifically target this pathway without affecting other signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other Wnt inhibitors.
Zukünftige Richtungen
There are several future directions for the research on 2-(3-isobutoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide. One potential direction is to explore its potential as a therapeutic agent for cancer and autoimmune diseases. Another direction is to investigate its effects on other signaling pathways and its potential as a tool for studying these pathways. Additionally, further research is needed to optimize the synthesis method and improve the potency of this compound.
Synthesemethoden
The synthesis of 2-(3-isobutoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide involves a multi-step process that includes the reaction of 2-aminobenzophenone with isobutyl bromide to form 2-(3-isobutoxyphenyl)acetamide. This intermediate is then reacted with 3-bromopropyl isopropyl ether to form 2-(3-isobutoxyphenyl)-N-(3-isopropoxypropyl)acetamide. Finally, this compound is cyclized with 2,4-dichloro-3,5-dimethylpyridine to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(3-isobutoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been shown to selectively inhibit the Wnt/β-catenin signaling pathway, which is involved in regulating cell proliferation, differentiation, and survival. This pathway is also implicated in the development of various types of cancer, making this compound a potential tool for cancer research. Moreover, this compound has been shown to enhance the proliferation and function of regulatory T cells, which play a critical role in maintaining immune homeostasis and preventing autoimmune diseases.
Eigenschaften
IUPAC Name |
2-[3-(2-methylpropoxy)phenyl]-N-(3-propan-2-yloxypropyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O3/c1-18(2)17-31-21-10-7-9-20(15-21)25-16-23(22-11-5-6-12-24(22)28-25)26(29)27-13-8-14-30-19(3)4/h5-7,9-12,15-16,18-19H,8,13-14,17H2,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQXNQXBDVFVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6030655.png)
![2-[1-(2-methylbenzyl)-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6030656.png)

![1,6,8-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B6030673.png)
![N-[4-(1-adamantyl)benzoyl]leucine](/img/structure/B6030675.png)
![2-nitro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B6030684.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B6030688.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B6030690.png)
![1-[3-(methylthio)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6030704.png)
![1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-3-piperidinol](/img/structure/B6030724.png)
![N-cyclopropyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B6030729.png)
![N,N-dimethyl-5-{1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6030731.png)

![1-(3-fluorobenzyl)-4-{[1-(2-methoxyethyl)-6-oxo-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B6030752.png)